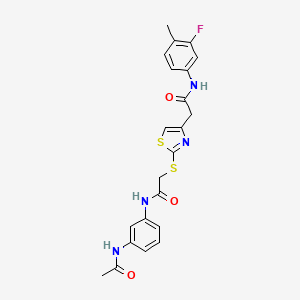

N-(3-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S2/c1-13-6-7-17(9-19(13)23)25-20(29)10-18-11-31-22(27-18)32-12-21(30)26-16-5-3-4-15(8-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEYJKYNMJHSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C22H21FN4O3S2

- Molecular Weight : 472.6 g/mol

- CAS Number : 953984-75-3

The structural complexity of this compound includes a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. Studies have shown that derivatives similar to N-(3-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can induce apoptosis in various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 value of less than 1 µg/mL against A-431 (human epidermoid carcinoma) cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | <1 | Induction of apoptosis |

| Compound B | NIH/3T3 | 5.5 | Inhibition of cell proliferation |

| N-(3-acetamidophenyl)-2... | HCT116 (colon cancer) | 0.85 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have shown promising antimicrobial activity. The compound was tested against various bacterial strains, revealing moderate to strong inhibitory effects. For example, MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound C | E. coli | 8.33 |

| Compound D | S. aureus | 5.64 |

| N-(3-acetamidophenyl)-2... | Pseudomonas aeruginosa | 13.40 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thiazole-containing compounds. Electron-withdrawing groups such as fluorine enhance the cytotoxicity and antimicrobial properties by stabilizing the molecular structure and increasing lipophilicity, which aids in membrane permeability .

Case Studies

- Evren et al. (2019) synthesized novel thiazole-linked compounds and evaluated their anticancer activities against various cell lines, highlighting the importance of substituent positions on the phenyl ring for enhanced activity .

- A study on thiazole derivatives indicated that modifications at the nitrogen position lead to increased activity against cancer cell lines, demonstrating that structural nuances can greatly affect therapeutic efficacy .

Scientific Research Applications

Biological Activities

The compound has demonstrated several biological activities that are of interest in pharmaceutical research:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties. For instance, derivatives of acetamides have been synthesized and evaluated for their antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications in the acetamide structure can enhance activity against specific bacterial strains .

- Urease Inhibition : Research has indicated that certain thiazole-containing acetamides exhibit potent urease inhibition. This is significant as urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, which are often resistant to conventional antibiotics .

- Anti-inflammatory Properties : Molecular docking studies suggest that related acetamide derivatives may target cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This indicates a potential for developing anti-inflammatory drugs based on this compound's structure .

Therapeutic Potential

The compound's unique structure suggests several therapeutic applications:

Table 1: Potential Therapeutic Applications

Case Studies and Research Findings

Several studies have explored the biological activities and synthesis of related compounds:

- Synthesis and Evaluation of Urease Inhibitors : A study synthesized a series of thiazole-containing acetamides and evaluated their urease inhibition activity, demonstrating promising results compared to standard inhibitors .

- Molecular Docking Studies : Research conducted molecular docking simulations to predict interactions between acetamide derivatives and target enzymes involved in inflammation, providing insights into their mechanism of action .

- Antibacterial Activity Assessment : A comprehensive study assessed the antibacterial efficacy of various acetamide derivatives against multiple bacterial strains, revealing that structural modifications can significantly enhance antimicrobial potency .

Comparison with Similar Compounds

Quinazolinone-Thioacetamide Derivatives ()

Compounds such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) and its derivatives share a thioacetamide linkage but incorporate a quinazolinone ring instead of a thiazole. Key differences include:

N-Substituted 2-Arylacetamides ()

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide shares the thiazol-acetamide backbone but lacks the thioether bridge. Structural analysis reveals:

- Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize the crystal lattice, a feature likely shared with the target compound due to its acetamide groups .

Substituent Variations and Their Impacts

Fluorinated Derivatives ()

- N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): The difluorobenzyl group enhances metabolic stability, while the pivalamide substituent increases steric bulk compared to the target compound’s 3-acetamidophenyl group.

- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () : The fluorophenyl group improves lipophilicity, but the triazolylsulfanyl moiety introduces additional hydrogen-bonding sites absent in the target compound .

Hydroxyphenyl and Sulfonamide Derivatives ()

- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide () : The hydroxyphenyl group increases solubility but may reduce metabolic stability due to susceptibility to glucuronidation.

- Sulfamoylphenyl-containing compounds () : The sulfonamide group enhances polarity, leading to higher melting points (e.g., 315.5°C for compound 8 ) compared to the target compound’s likely lower melting range .

Melting Points and Stability

- High melting points in quinazolinone derivatives (e.g., 315.5°C for compound 8) suggest greater thermal stability than the target compound, which lacks a fused aromatic system .

- The thioether linkage in the target compound may reduce crystallinity compared to sulfonamide-containing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.